HDAC6 Subtype Selectivity Over HDAC1: A ~49-Fold Improvement in Potency
2-Bromo-N-(2-chlorobenzyl)acetamide exhibits marked selectivity for HDAC6 over HDAC1. In standardized fluorogenic assays using recombinant human enzymes with Cbz-(Ac)Lys-AMC substrate, the compound displayed an IC50 of 150 nM against HDAC6 [1]. In contrast, its potency against HDAC1 was substantially weaker, with an IC50 of 7,400 nM in the same assay system [1]. This ~49-fold difference in IC50 values demonstrates significant isoform selectivity.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 150 nM (HDAC6) |
| Comparator Or Baseline | Same compound against HDAC1: IC50 = 7,400 nM |
| Quantified Difference | 49.3-fold lower IC50 for HDAC6 relative to HDAC1 |
| Conditions | Recombinant human HDAC1 and HDAC6; substrate: Cbz-(Ac)Lys-AMC; 90 min preincubation; 20 min measurement post-trypsin addition [1] |
Why This Matters
This isoform selectivity profile is critical for researchers designing HDAC6-targeted probes or therapeutics, as it minimizes off-target engagement with class I HDACs (e.g., HDAC1), which are associated with distinct biological functions and toxicity profiles.
- [1] BindingDB. BDBM50164513 (CHEMBL3800411) Affinity Data for HDAC1, HDAC6, HDAC8. Curated by ChEMBL. View Source
